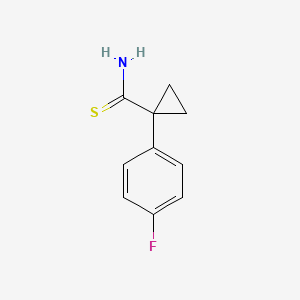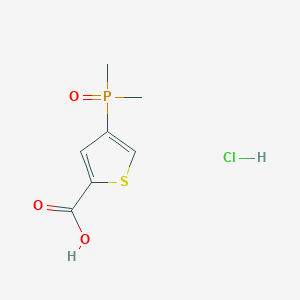![molecular formula C13H19N3O5 B13507452 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13507452.png)
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound that features a piperazine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of the Piperazine and Oxazole Rings: The final step involves coupling the protected piperazine ring with the oxazole ring using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the piperazine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxazole or piperazine rings.
科学的研究の応用
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]benzoic acid
- 2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
- (S)-4-N-BOC-piperazine-2-carboxylic acid
Uniqueness
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid is unique due to its combination of a piperazine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C13H19N3O5 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(19)16-6-4-15(5-7-16)11-14-9(8-20-11)10(17)18/h8H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
SNYSSYRZZOVXHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)



![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)



![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
![[Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)
![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)

![rac-1-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanamine dihydrochloride, trans](/img/structure/B13507455.png)
